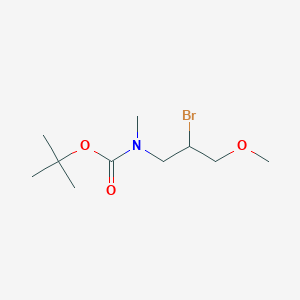
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) is a deuterated form of glyceryl tripalmitate, a triglyceride composed of glycerol and three palmitic acid molecules. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) typically involves the esterification of glycerol with deuterated palmitic acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions on the palmitic acid molecules. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated palmitic acid and glycerol, along with efficient catalytic systems to ensure high yield and purity. The product is then purified through techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and deuterated palmitic acid in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the fatty acid chains to produce shorter-chain fatty acids and other oxidation products.
Reduction: Reduction of the ester bonds to form alcohols and deuterated fatty acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and deuterated palmitic acid.
Oxidation: Shorter-chain fatty acids and oxidation products.
Reduction: Alcohols and deuterated fatty acids.
Aplicaciones Científicas De Investigación
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic studies to understand lipid metabolism and fatty acid oxidation.
NMR Spectroscopy: Employed in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of lipids.
Drug Development: Utilized in the development of lipid-based drug delivery systems and to study drug-lipid interactions.
Biochemical Research: Helps in understanding the role of lipids in biological membranes and cellular processes
Mecanismo De Acción
The mechanism of action of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to track its metabolic fate and interactions within biological systems. It targets lipid metabolic enzymes and pathways, providing insights into lipid metabolism and related disorders .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl tripalmitate: The non-deuterated form of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9).
Glyceryl tristearate: A triglyceride composed of glycerol and three stearic acid molecules.
Glyceryl trioleate: A triglyceride composed of glycerol and three oleic acid molecules.
Uniqueness
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis in metabolic studies, NMR spectroscopy, and other biochemical research, making it a valuable tool in scientific investigations .
Propiedades
Fórmula molecular |
C51H98O6 |
|---|---|
Peso molecular |
834.5 g/mol |
Nombre IUPAC |
2,3-bis(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
Clave InChI |
PVNIQBQSYATKKL-DGRGSPICSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


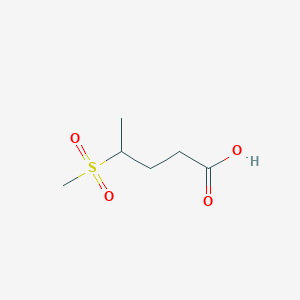
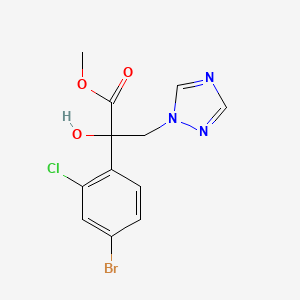
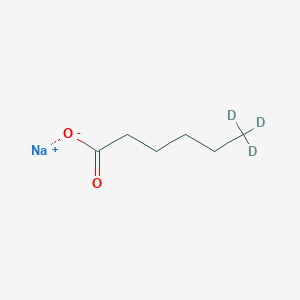
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B12315822.png)
![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)

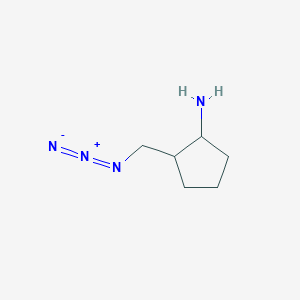
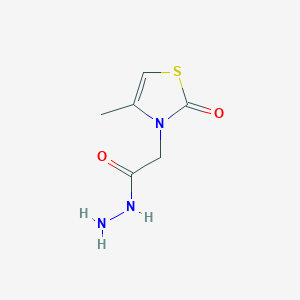
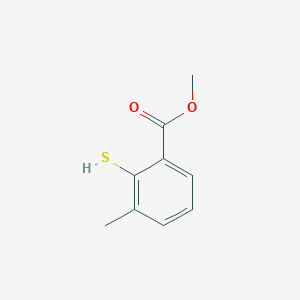
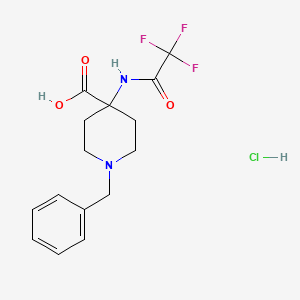
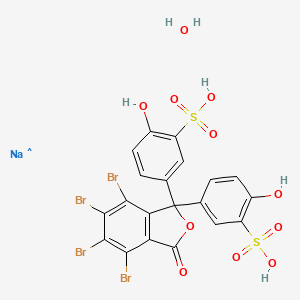
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
